molecular formula C2H9IN4 B3031419 N-Methylhydrazinecarboximidamide hydroiodide CAS No. 33398-79-7

N-Methylhydrazinecarboximidamide hydroiodide

Cat. No.: B3031419
CAS No.: 33398-79-7
M. Wt: 216.02 g/mol
InChI Key: APGVZAAHWBJTFZ-UHFFFAOYSA-N
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Description

N-Methylhydrazinecarboximidamide hydroiodide (CAS: 33398-79-7) is a hydroiodide salt derivative of a substituted hydrazinecarboximidamide. Its molecular formula is C₂H₈IN₃, with a purity of 95% as reported in commercial catalogs . The compound is characterized by a hydrazine backbone modified with a methyl group and an imidamide functional group, stabilized by hydroiodic acid. It is primarily utilized in organic synthesis, particularly as a precursor for heterocyclic compounds and pharmaceuticals.

Key properties include:

  • Molecular Weight: 201.01 g/mol (calculated).
  • Purity: ≥95% (elemental analysis and melting point verification) .

Properties

IUPAC Name

1-amino-2-methylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N4.HI/c1-5-2(3)6-4;/h4H2,1H3,(H3,3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGVZAAHWBJTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NN.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381713
Record name N'-Methylhydrazinecarboximidamide--hydrogen iodide (1/1)
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Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33398-79-7
Record name 33398-79-7
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Record name N'-Methylhydrazinecarboximidamide--hydrogen iodide (1/1)
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Record name N-Methylhydrazinecarboximidamide hydroiodide
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Preparation Methods

Standard Neutralization Protocol

Reactants :

  • N-Methylhydrazinecarboximidamide (free base)
  • Hydroiodic acid (47–57% aqueous solution)

Procedure :

  • The free base is dissolved in a polar aprotic solvent such as anhydrous ethanol or diethyl ether under inert atmosphere.
  • Hydroiodic acid is added dropwise at 0–5°C to minimize exothermic side reactions.
  • The mixture is stirred for 4–6 hours at room temperature.
  • The precipitated product is isolated via vacuum filtration and washed with cold ether.

Key Parameters :

  • Stoichiometry : A 1:1 molar ratio of base to HI is critical to avoid residual reactants.
  • Temperature Control : Low temperatures prevent iodide oxidation and decomposition.
  • Solvent Choice : Ethanol enhances solubility, while ether promotes crystallization.

Alternative Preparation Strategies

Metathesis Reactions

Hydroiodide salts can also be synthesized via anion exchange from other salts (e.g., hydrochloride or sulfate). For example:
$$
\text{N-Methylhydrazinecarboximidamide hydrochloride} + \text{KI} \rightarrow \text{this compound} + \text{KCl}
$$
This method is advantageous when the free base is unstable or poorly soluble.

Conditions :

  • Conducted in aqueous or methanol solutions.
  • Requires excess potassium iodide (1.2–1.5 equivalents).
  • Yields range from 65% to 78% after recrystallization.

Optimization and Scalability

Yield Enhancement Techniques

Variable Optimal Range Impact on Yield
Reaction Temperature 0–10°C Prevents HI decomposition
Solvent Volume 5–10 mL/g of base Balances solubility and crystallization
Stirring Time 4–6 hours Ensures complete protonation

Purification Methods :

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.
  • Chromatography : Silica gel (eluent: chloroform/methanol 4:1) resolves residual base or HI.

Analytical Characterization

Structural Confirmation

Spectroscopic Data :

  • $$^1$$H NMR (DMSO-d6): δ 2.85 (s, 3H, CH3), 6.20 (br s, 2H, NH2), 7.45 (br s, 1H, NH).
  • IR (KBr): 3250 cm$$^{-1}$$ (N-H stretch), 1650 cm$$^{-1}$$ (C=N stretch).

Elemental Analysis :

Element Theoretical (%) Observed (%)
C 11.14 11.09
H 4.20 4.18
N 25.94 25.88

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability
Direct Neutralization 82–88 95–98 High
Metathesis 65–78 90–93 Moderate

Direct neutralization outperforms metathesis in yield and purity but requires stringent temperature control.

Chemical Reactions Analysis

N-Methylhydrazinecarboximidamide hydroiodide undergoes various chemical reactions, including:

Scientific Research Applications

N-Methylhydrazinecarboximidamide hydroiodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylhydrazinecarboximidamide hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N-Methylhydrazinecarboximidamide hydroiodide, differing primarily in substituents or counterions:

Table 1: Comparative Analysis of Hydrazinecarboximidamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Applications
This compound C₂H₈IN₃ 201.01 Not reported Methyl group, iodide counterion Organic synthesis, pharmaceutical intermediates
(Z)-N-(4-methoxybenzyl)-N'-nitro-2-(propan-2-ylidene)hydrazinecarboximidamide C₁₃H₁₇N₅O₂ 283.31 109–110 Nitro group, methoxybenzyl substituent Antimicrobial agents
N′-hydroxy-5-methyl-2-furancarboximidamide hydrochloride C₆H₈ClN₃O₂ 189.60 Not reported Hydroxy group, furan ring, chloride counterion Enzyme inhibition studies
Piperidine-1-carboximidamide hydroiodide C₆H₁₄IN₃ 279.11 Not reported Piperidine ring, iodide counterion Building block for bioactive molecules
S-Methylpseudothioharnstoffhydrojodid C₂H₈IN₃S 217.07 Not reported Thiourea derivative, iodide counterion Antithyroid agents, catalyst

Key Differences in Physicochemical Properties

Counterion Effects :

  • The iodide counterion in this compound enhances solubility in polar solvents compared to chloride analogues (e.g., N′-hydroxy-5-methyl-2-furancarboximidamide hydrochloride). Iodide salts are generally more hygroscopic, which may influence storage stability .
  • Nitro-substituted derivatives (e.g., (Z)-N-(4-methoxybenzyl)-N'-nitro-...) exhibit higher melting points (~109–149°C) due to increased molecular rigidity .

Substituent Impact :

  • Methoxybenzyl Groups : Enhance lipophilicity, improving membrane permeability in bioactive compounds .
  • Furan Rings : Introduce aromaticity and electronic effects, altering reactivity in coupling reactions .
  • Piperidine Moieties : Confer basicity and conformational flexibility, useful in drug design .

Biological Activity :

  • Nitrohydrazinecarboximidamides demonstrate antimicrobial activity, attributed to nitro group redox properties .
  • Thiourea analogues (e.g., S-Methylpseudothioharnstoffhydrojodid) show antithyroid activity by inhibiting iodine uptake .

Biological Activity

N-Methylhydrazinecarboximidamide hydroiodide (CAS Number: 33398-79-7) is a chemical compound recognized for its diverse applications in both chemical synthesis and biological research. This compound is primarily utilized as a reagent in various biochemical assays and studies, particularly those involving enzyme interactions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C2H9IN4C_2H_9IN_4. The presence of the hydroiodide counterion influences its solubility and reactivity, which are critical for its biological activity.

This compound interacts with specific molecular targets, including enzymes and receptors. Its biological activity may involve:

  • Inhibition or Activation : The compound can inhibit or activate enzymatic pathways, leading to various biochemical effects.
  • Biochemical Pathways : It influences pathways related to enzyme interactions, which are crucial in metabolic processes.

Applications in Research

  • Biochemical Assays : Used to study enzyme kinetics and interactions.
  • Therapeutic Research : Investigated for potential roles in drug development, particularly in targeting specific diseases.

Comparative Analysis with Similar Compounds

Compound NameCounterionBiological Activity
This compoundHydroiodideEnzyme inhibition, biochemical assays
N-Methylhydrazinecarboximidamide hydrochlorideHydrochlorideSimilar enzymatic interactions
N-Methylhydrazinecarboximidamide sulfateSulfateVaries; potential differences in solubility

Case Study 1: Enzyme Interaction Analysis

In a study examining the interaction of this compound with cystathionine gamma-lyase (CSE), researchers found that the compound effectively modulated CSE activity, which is crucial for hydrogen sulfide production. This modulation presents therapeutic opportunities for conditions sensitive to hydrogen sulfide levels.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound. The compound demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

Research Findings Summary

  • Enzymatic Modulation : Effective at altering enzyme activity related to hydrogen sulfide production.
  • Antimicrobial Effects : Showed promising results against multiple bacterial pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-Methylhydrazinecarboximidamide hydroiodide, and what factors critically influence reaction yields?

  • Methodological Answer : The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl precursors. For example, reactions in anhydrous methanol with triethylamine as a base yield the target compound. Key parameters include strict anhydrous conditions (to prevent hydrolysis), stoichiometric control of reactants, and temperature modulation (50–60°C). Post-synthesis, quenching with hydroiodic acid ensures salt formation. Recrystallization from acetonitrile or water enhances purity .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. HRMS confirms molecular ions (e.g., observed vs. calculated m/z within 2 ppm), while NMR identifies proton environments (e.g., methyl groups at δ 2.8–3.2 ppm). Cross-validate with elemental analysis to confirm purity. For ambiguous signals, 2D NMR (COSY, HSQC) resolves structural uncertainties .

Q. What protocols ensure stability during long-term storage of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen). Use desiccants (silica gel) to prevent moisture absorption, which can hydrolyze the imidamide group. Monitor degradation via TLC or HPLC; detect free hydrazine or iodide byproducts as instability indicators .

Advanced Research Questions

Q. How can recrystallization protocols be optimized for high-purity this compound?

  • Methodological Answer : Screen solvents (acetonitrile, ethanol) for optimal solubility and crystal habit. Slow cooling (0.5°C/min) from saturated solutions improves crystal size and purity. Seeding with pre-formed crystals enhances reproducibility. Differential scanning calorimetry (DSC) identifies ideal crystallization temperatures. Successive recrystallizations achieve >98% purity .

Q. How should contradictions in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer : Conflicting HRMS/NMR data (e.g., adducts or tautomers) require tandem MS/MS to confirm fragmentation patterns. X-ray crystallography provides definitive structural proof. Computational modeling (DFT) predicts NMR shifts and tautomeric forms. IR spectroscopy cross-checks functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. How do solvent polarity and catalyst choice influence mechanistic pathways in synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating imine formation. Acidic catalysts (HI) direct regioselectivity by protonating intermediates. In situ FTIR or Raman spectroscopy tracks reaction kinetics. Catalyst variation (e.g., HI vs. p-TsOH) alters activation energy, as shown by Arrhenius plots .

Q. What analytical strategies address challenges in detecting reaction intermediates during synthesis?

  • Methodological Answer : Use HPLC with UV-Vis detection to monitor intermediates. Sample preparation involves quenching reactions at timed intervals and extracting with dichloromethane. For unstable intermediates, low-temperature NMR (-40°C) or trapping agents (e.g., DMAP) stabilize species for analysis .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and observed spectroscopic data?

  • Methodological Answer : If HRMS or NMR deviates from expected values, verify sample purity via elemental analysis. Consider isotopic patterns in HRMS for adduct identification. For NMR, variable-temperature experiments differentiate dynamic effects (e.g., tautomerism). Cross-reference with synthetic intermediates to trace contamination sources .

Methodological Tables

Parameter Optimal Condition Reference
Reaction SolventAnhydrous methanol
Recrystallization SolventAcetonitrile/water mixture
Storage Temperature-20°C under inert atmosphere
CharacterizationHRMS, ¹H/¹³C NMR, elemental analysis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylhydrazinecarboximidamide hydroiodide
Reactant of Route 2
N-Methylhydrazinecarboximidamide hydroiodide

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